Home > Products > Screening Compounds P50888 > 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide - 16288-74-7

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide

Catalog Number: EVT-3244389
CAS Number: 16288-74-7
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine class. It serves as a versatile scaffold in medicinal chemistry and has been explored for various biological activities. Notably, it is a structural analog of diazoxide, a known potassium channel opener. This compound and its derivatives have shown potential as potassium channel openers, AMPA receptor modulators, and anti-mycobacterial agents.

Synthesis Analysis

The synthesis of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide and its derivatives has been achieved through various routes. One common method involves the reaction of substituted 2-aminobenzenesulfonamides with appropriate electrophiles, such as orthoesters or aldehydes, followed by cyclization. The specific reaction conditions and reagents employed depend on the desired substitution pattern on the benzothiadiazine ring.

Molecular Structure Analysis

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide possesses a characteristic bicyclic structure with a thiadiazine ring fused to a benzene ring. The sulfonyl group (SO2) at positions 1 and 1 of the thiadiazine ring and the amine group (NH2) at position 3 are key structural features. The presence of these groups influences the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis
  • N-Alkylation: The amine group can be alkylated with alkyl halides or other alkylating agents to introduce diverse substituents at the 3-position.

  • N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides, introducing additional structural diversity.

  • Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Mechanism of Action
  • Potassium Channel Opening: Derivatives, like those structurally similar to diazoxide, are thought to bind to sulfonylurea receptors (SUR) on KATP channels, leading to channel opening and hyperpolarization of the cell membrane.

  • AMPA Receptor Modulation: Some derivatives act as positive allosteric modulators of AMPA receptors by binding to a distinct site from glutamate, enhancing receptor activation and increasing synaptic transmission.

  • Carbonic Anhydrase Inhibition: Recent studies suggest that certain benzothiadiazine 1,1-dioxide derivatives can inhibit carbonic anhydrase, particularly tumor-associated isoforms like CA IX and CA XII.

Applications
  • Development of Antidiabetic Agents: As KATP channel openers, these compounds have shown potential for treating type 2 diabetes by enhancing insulin secretion from pancreatic β-cells.

  • Treatment of Cognitive Disorders: The modulation of AMPA receptors by benzothiadiazine derivatives has shown promise for treating cognitive impairments associated with conditions like Alzheimer's disease.

  • Anticancer Therapy: The identification of benzothiadiazine 1,1-dioxides as inhibitors of tumor-associated carbonic anhydrases (CA IX and CA XII) suggests their potential as anticancer agents.

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide

  • Compound Description: This compound is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-PAM). It exists as two rapidly racemizing enantiomers under physiological conditions, with only one isomer exhibiting pharmacological activity [].
  • Relevance: This compound shares the core benzo[e][1,2,4]thiadiazine 1,1-dioxide structure with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide. The presence of a substituent at the 5-position (furan-3-yl) and a methyl group at the 3-position differentiates it from the target compound.

7-Chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

  • Compound Description: This compound, also a potent AMPA-PAM, is structurally very similar to the previous compound, differing only in the saturation of the bond between positions 3 and 4. Like the previous compound, it exists as two rapidly interconverting enantiomers with distinct biological activities. This compound undergoes hepatic metabolism, leading to the formation of several metabolites, including the unsaturated derivative 2 [, ].

3-Amino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide monohydrate

  • Compound Description: This compound is a pyridothiadiazine derivative synthesized for structural and pharmacological comparison with diazoxide, a known antihypertensive agent. Crystallographic studies confirmed its existence in the 4H-tautomeric form in the solid state [].
  • Relevance: While this compound shares the core 1,2,4-thiadiazine 1,1-dioxide motif with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide, it features a pyrido ring fused to the thiadiazine ring system, distinguishing it from the target compound.
  • Compound Description: This compound, similar to the previous compound, is a pyridothiadiazine derivative studied for its structural and pharmacological properties in comparison to diazoxide. It also predominantly exists in the 4H-tautomeric form in the solid state [].

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

  • Compound Description: This broad category encompasses a range of compounds derived from the 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide scaffold. These derivatives often feature substitutions at various positions of the benzothiadiazine ring system and are explored for their potential as PI3Kδ inhibitors [].

3-Amino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide

  • Compound Description: This compound is another pyridothiadiazine derivative studied for its potential as a potassium channel opener, particularly in comparison with diazoxide. Its 4H-tautomeric form is favored in the crystalline state [].
  • Relevance: Although sharing the 1,2,4-thiadiazine 1,1-dioxide motif with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide, this compound is characterized by the presence of a fused pyrido ring, making it structurally distinct from the target compound.

6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives

  • Compound Description: This class of compounds represents thienothiadiazine derivatives that act as activators of ATP-sensitive potassium channels (KATP channels) in pancreatic β-cells. They are structurally analogous to benzothiadiazine-based KATP channel openers like diazoxide. The alkyl substituent on the amino group at position 3 varies within this series, influencing their potency and selectivity for KATP channels [, ].
  • Relevance: These compounds share the 1,2,4-thiadiazine 1,1-dioxide core with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide but differ by incorporating a thiophene ring instead of a benzene ring. The presence of a chlorine atom at the 6-position and varying alkylamino substituents at the 3-position further distinguishes them from the target compound.

3‐Isopropylamino‐4‐methyl‐4H‐pyrido[4,3‐e][1,2,4]thiadiazine 1,1‐Dioxide

  • Compound Description: This compound represents a 4-methyl analog of a potassium channel opener related to diazoxide. Its crystal structure serves as a reference for understanding the preferred tautomeric forms in unsubstituted derivatives of this chemical class [].

4-Ethyl-2,3-dihydro-4H-pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

  • Compound Description: This compound displays potent positive allosteric modulation of AMPA receptors and is considered a promising candidate for treating cognitive disorders. Unlike other pyridothiadiazines, it shows minimal activity on KATP channels [, ].

4-Ethyl-2,3-dihydro-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide

  • Compound Description: This compound is a less potent analog of 4-Ethyl-2,3-dihydro-4H-pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, also investigated for its potential as an AMPA receptor modulator [].

3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-Dioxide

  • Compound Description: Synthesized for comparison with the antihypertensive drug diazoxide, this pyridothiadiazine derivative preferentially adopts the 4H-tautomeric form in its crystalline state [].

3-Methyl-4H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-Dioxide Monohydrate

  • Compound Description: This pyridothiadiazine derivative is structurally similar to the previous compound and was synthesized for comparison with diazoxide. Crystallographic analysis confirmed its preference for the 4H-tautomeric form in the solid state [].

3‐Methyl‐4H‐pyrido[3,2‐e][1,2,4]thiadiazine 1,1‐Dioxide

  • Compound Description: This pyridothiadiazine compound, synthesized for comparison with diazoxide, shows a preference for the 4H-tautomeric form in its solid state, as confirmed by crystallographic studies [].

3-Benzamido-4H-pyrido [4,3-e]-1,2,4-thiadiazine 1,1-dioxide

  • Compound Description: This compound, a structural analog of the anti-inflammatory drug piroxicam, also shows structural similarities to diazoxide. Crystal structure analysis revealed its preference for the 4H-tautomeric form in the solid state [].

2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (BTD) Derivatives

  • Compound Description: This class of compounds encompasses a diverse range of derivatives based on the 2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide scaffold. These derivatives are designed as inhibitors of carbonic anhydrase (CA) enzymes, particularly those associated with tumors (CA IX and CA XII) [, ].
  • Relevance: These compounds, while sharing the benzo[e][1,2,4]thiadiazine 1,1-dioxide core with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide, are distinguished by the presence of a carbonyl group at the 3-position and various substitutions on the benzene ring, aimed at optimizing their interactions with CA enzymes.

Benzothiadiazine‐1,1‐dioxide derivatives

  • Compound Description: This broad category includes various benzothiadiazine 1,1-dioxide derivatives evaluated for their in vitro antileishmanial activity. These derivatives often feature diverse substituents at different positions of the benzothiadiazine ring system [].
  • Compound Description: This class of compounds, designed based on the structures of quinazolinone CCK receptor antagonists, were synthesized and evaluated for their binding affinity and activity at CCK-A and CCK-B receptors [].
  • Relevance: These compounds share the 1,2,4-thiadiazine 1,1-dioxide core with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide but feature a pyrido ring fused to the thiadiazine system. Furthermore, they incorporate aryl and aralkylamino substituents at the 2- and 3-positions, respectively, which distinguishes them from the target compound and relates them structurally to quinazolinone-based CCK receptor antagonists.

2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide (5) Derivatives

  • Compound Description: This series represents derivatives of compound 5, characterized by modifications on the hydrazinecarboxamide moiety. These derivatives were evaluated for their anticancer activity against various cancer cell lines [].
  • Compound Description: This series comprises derivatives of compound 15, featuring modifications on the triazolothiadiazine moiety. Similar to the previous series, these derivatives were also evaluated for their anticancer activity against various cancer cell lines [].
  • Relevance: While this series shares the benzothiadiazine 1,1-dioxide core with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide, it is differentiated by the presence of a fused triazole ring and a (4-methoxyphenyl)amino substituent at the 2-position of the benzothiadiazine ring system, which contributes to their potential anticancer activity.
  • Compound Description: This group includes a variety of compounds with either a 4H-1,2,4-pyridothiadiazine 1,1-dioxide or a 2,3-dihydro-4H-1,2,4-pyridothiadiazine 1,1-dioxide scaffold, featuring diverse alkyl and aryl substitutions at the 2-, 3-, and 4-positions. These compounds were investigated for their potential as positive allosteric modulators of AMPA receptors [].
  • Compound Description: These compounds are analogs of 1,2,4-benzothiadiazine 1,1-dioxide-based KATP channel openers, where the thiadiazine ring is replaced with an isosteric 1,4,2-dithiazine ring. These compounds were synthesized to investigate the impact of this ring replacement on biological activity, particularly on pancreatic β-cells and smooth muscle cells [].

3-carboethoxy-4,11-dihydro-11-alkyl/phenyl-4-oxopyrimido[1,2‐b][1,2,4]benzothiadiazine 6,6-dioxides

  • Compound Description: This series represents a novel heterocyclic ring system derived from 3-amino-4-alkyl/phenyl-4H-1,2,4-benzothiadiazine 1,1-dioxides. These compounds were synthesized and screened for their antibacterial activity [].

2-Alkyl-3-Alkylamino-2H-Benzo- and 2-Alkyl-3-Alkylamino-2H-Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides

  • Compound Description: This class includes two series of compounds: 2-Alkyl-3-Alkylamino-2H-Benzothiadiazine 1,1-dioxides and 2-Alkyl-3-Alkylamino-2H-Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides. These compounds were synthesized to investigate the effects of alkylation at the 2-position on the biological activity of K+ATP channel openers. They were tested on rat pancreatic islets and rat aorta rings to assess their impact on insulin release and vasorelaxation [].
  • Compound Description: These derivatives represent thiadiazine ring homologues of a known anti-HIV-1 compound. They were synthesized and evaluated for their anti-HIV-1 activity [].
  • Relevance: Although these compounds share the thiadiazine 1,1-dioxide motif with 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide, they are structurally distinct due to the presence of a seven-membered thiadiazepine ring or a tricyclic pyrrolobenzothiadiazepine system.
  • Compound Description: This diverse group encompasses derivatives of three different heterocyclic scaffolds: quinazoline-2,4(1H,3H)-dione, 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and pyrrolo[1,2-a]quinoxalin-4(5H)-one. These derivatives, synthesized using a novel metal-free carbonylation method with phenyl isocyanate, represent a range of synthetically valuable carbonyl-containing N-heterocycles [].

3,4-dihydro-2H-thieno-1,2,4-thiadiazine 1,1-dioxides

  • Compound Description: This group includes isosteric analogs of benzo- and pyrido-thiadiazine dioxide AMPA potentiators, where the benzene or pyridine ring is replaced with a thiophene ring. These compounds were developed and tested for their activity as AMPA potentiators [].

N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)

  • Compound Description: This compound is a novel N-bromo sulfonamide reagent synthesized and used as a catalyst in organic synthesis. It efficiently catalyzes the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction [].

6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (NNC55-0462)

  • Compound Description: This compound is a potent and selective KATP channel opener that specifically targets Kir6.2/SUR1 channels in pancreatic β-cells. It is a thienothiadiazine derivative, structurally related to diazoxide, and is currently under investigation for its potential in treating type 2 diabetes [, ].

4-amino-6-chlorobenzene-1,3-disulphonmethylamide (III)

  • Compound Description: This compound is a disulfonamide derivative with diuretic activity. It was investigated to understand its mechanism of action, particularly its potential for inhibiting carbonic anhydrase [].
  • Relevance: While this compound is not a direct analog of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide, it shares the sulfonamide functional group and the presence of a chlorine substituent, indicating a potential relationship in their pharmacological properties.

6-chloro-3,4-dihydro-2-methyl-7-methylsulphamoyl-2H-1,2,4-benzo[e]thiadiazine-1,1-dioxide (IV)

  • Compound Description: This benzothiadiazine derivative exhibits diuretic activity and was investigated alongside compound III to understand its mechanism of action, particularly in relation to carbonic anhydrase inhibition [].

Properties

CAS Number

16288-74-7

Product Name

2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-amine

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

InChI

InChI=1S/C7H7N3O2S/c8-7-9-5-3-1-2-4-6(5)13(11,12)10-7/h1-4H,(H3,8,9,10)

InChI Key

BOBJIMXINQEKDG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.